molecular formula C9H12ClNO2 B13595168 (2s)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol

(2s)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13595168
M. Wt: 201.65 g/mol
InChI Key: CBAZHIJEXPNXOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable amine.

    Reductive Amination: The key step involves the reductive amination of 3-chloro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro group.

    (2S)-2-Amino-2-(3-chloro-4-hydroxyphenyl)ethan-1-ol: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(2S)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2S)-2-amino-2-(3-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

CBAZHIJEXPNXOM-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.